3-Methyl-2-oxopentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

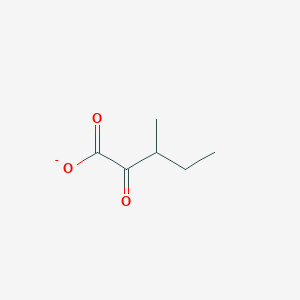

3-Methyl-2-oxopentanoate, also known as 3-Methyl-2-oxopentanoic acid, is an organic compound with the molecular formula C6H10O3. It belongs to the class of short-chain keto acids and derivatives. This compound is a metabolite of isoleucine and is involved in various biochemical processes in living organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methyl-2-oxopentanoate can be synthesized through several methods. One common method involves the reaction of methanol with methyl succinate under esterification conditions . Another method includes the reaction of diethyl oxalate with sodium alkoxide in an alcoholic solution, followed by the addition of 2-methyl butyraldehyde .

Industrial Production Methods

In industrial settings, this compound is often produced through the esterification of methanol with methyl succinate. This process is favored due to its high yield and relatively simple reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2-oxopentanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Metabolic Disorders

3-Methyl-2-oxopentanoate is primarily recognized for its role in metabolic disorders related to branched-chain amino acids. It is a key intermediate in the metabolism of isoleucine and has been implicated in conditions such as:

- Maple Syrup Urine Disease (MSUD) : This genetic disorder results from a deficiency in the branched-chain alpha-keto acid dehydrogenase complex, leading to the accumulation of branched-chain keto acids, including this compound. Elevated levels of this compound are used as a clinical marker for diagnosing MSUD .

Neurotoxicity Studies

Research has shown that elevated levels of this compound are associated with neurotoxic effects, particularly in infants. A study highlighted that infants with high concentrations of organic acids, including this compound, exhibited symptoms such as seizures and developmental delays. Early diagnosis and management are crucial to prevent irreversible neurological damage.

Biomarker for Dietary Intake

The presence of this compound in various foods suggests its potential use as a biomarker for dietary intake. It has been detected in foods such as alcoholic beverages, asparagus, cocoa products, and dairy . This could facilitate studies on dietary habits and their metabolic implications.

Case Study 1: Neurotoxicity in Infants

A significant clinical study focused on infants with elevated levels of organic acids, including this compound. The findings indicated that these infants were at risk for severe neurological outcomes due to metabolic acidosis caused by the accumulation of this compound. The study underscored the necessity for early intervention and monitoring.

Case Study 2: Metabolic Acidosis in MSUD Patients

Research into patients with Maple Syrup Urine Disease revealed that the accumulation of this compound disrupts normal biochemical pathways, particularly the malate-aspartate shuttle. This disruption leads to significant energy deficits in neuronal tissues, contributing to clinical symptoms associated with MSUD.

Enzymatic Reactions Involving this compound

The metabolism of this compound involves several enzymatic reactions critical for maintaining amino acid homeostasis:

Mecanismo De Acción

3-Methyl-2-oxopentanoate exerts its effects through its involvement in the tricarboxylic acid (TCA) cycle. It is a substrate for the alpha-ketoglutarate dehydrogenase complex (KGDHC), which catalyzes a key step in the TCA cycle. This enzyme complex is crucial for energy production in cells .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-2-oxovaleric acid:

2-Methyl-3-oxopentanoate: Another similar compound used in various chemical reactions.

Uniqueness

3-Methyl-2-oxopentanoate is unique due to its specific role in the metabolism of isoleucine and its involvement in the TCA cycle. Its ability to act as a substrate for the alpha-ketoglutarate dehydrogenase complex distinguishes it from other similar compounds .

Propiedades

Fórmula molecular |

C6H9O3- |

|---|---|

Peso molecular |

129.13 g/mol |

Nombre IUPAC |

3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |

Clave InChI |

JVQYSWDUAOAHFM-UHFFFAOYSA-M |

SMILES |

CCC(C)C(=O)C(=O)[O-] |

SMILES canónico |

CCC(C)C(=O)C(=O)[O-] |

Sinónimos |

2-keto methylvalerate 2-keto-3-methylvaleric acid 2-oxo-3-methylvalerate 3-methyl-2-oxopentanoate alpha-keto-beta-methyl-n-valeric acid alpha-keto-beta-methylvalerate alpha-keto-beta-methylvaleric acid alpha-keto-beta-methylvaleric acid, (+-)-isomer alpha-keto-beta-methylvaleric acid, (S)-isomer alpha-keto-beta-methylvaleric acid, calcium salt alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, sodium salt alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer KMVA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.